5-Chloro-3-hydroxypyridine

Catalog No.
S795838
CAS No.
74115-12-1
M.F
C5H4ClNO
M. Wt
129.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-hydroxypyridine

CAS Number

74115-12-1

Product Name

5-Chloro-3-hydroxypyridine

IUPAC Name

5-chloropyridin-3-ol

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

InChI

InChI=1S/C5H4ClNO/c6-4-1-5(8)3-7-2-4/h1-3,8H

InChI Key

TUIDQYRZDZRHPQ-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Cl)O

Canonical SMILES

C1=C(C=NC=C1Cl)O

Synthesis and Characterization:

-Chloropyridin-3-ol is a heterocyclic compound containing a pyridine ring with a chlorine atom at the 5th position and a hydroxyl group at the 3rd position. Its synthesis has been reported using various methods, including the nitration of 3-chloropyridine followed by reduction and deprotection, or the chlorination of 3-hydroxypyridine.

Biological Activities:

Research suggests that 5-Chloropyridin-3-ol possesses various biological activities, making it a subject of interest in medicinal chemistry. Studies have shown potential:

  • Antimicrobial activity: It has been investigated for its antibacterial and antifungal properties, with some studies demonstrating effectiveness against specific strains.
  • Antiprotozoal activity: Research indicates potential activity against protozoan parasites, including those causing Leishmaniasis and Chagas disease [].
  • Anticancer activity: Studies have explored its potential as an anticancer agent, with some findings suggesting it may inhibit the growth of certain cancer cell lines [].

5-Chloro-3-hydroxypyridine has the molecular formula C5H4ClN2O and a CAS number of 74115-12-1. It features a hydroxyl group (-OH) at the 3-position and a chlorine atom at the 5-position of the pyridine ring. The presence of these functional groups influences its chemical behavior and biological activity. The compound is typically available in high purity, often exceeding 99% .

The reactivity of 5-chloro-3-hydroxypyridine is largely governed by the electrophilic substitution mechanisms typical of pyridine derivatives. The hydroxyl group serves as a directing group for electrophilic attack, predominantly at the ortho and para positions relative to itself. Key reactions include:

  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions can react with the aromatic ring.
  • Deuteration: In acid-catalyzed conditions, deuterium exchange can occur, allowing for studies on reaction mechanisms involving nitrogen-containing heterocycles .
  • O-Arylation: 5-Chloro-3-hydroxypyridine can participate in copper-mediated O-arylation reactions, which are useful for synthesizing complex organic molecules .

Research indicates that 5-chloro-3-hydroxypyridine exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and may also possess anti-inflammatory properties. The presence of the hydroxyl group contributes to its ability to interact with biological targets, making it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing 5-chloro-3-hydroxypyridine:

  • Nucleophilic Substitution: Chlorine in 5-chloropyridine can be substituted by hydroxide ions under appropriate conditions.
  • Hydroxylation of Pyridines: Hydroxylation reactions involving pyridine derivatives can yield 3-hydroxypyridines, which can then be chlorinated.
  • Functional Group Transformation: Starting from other pyridine derivatives, selective transformations can introduce the hydroxyl and chlorine functionalities .

The applications of 5-chloro-3-hydroxypyridine span several fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anti-inflammatory agent makes it a candidate for drug development.
  • Material Science: It may be used in the synthesis of polymers or as a building block in organic synthesis.
  • Agricultural Chemicals: The compound could have applications in developing agrochemicals due to its biological activity.

Interaction studies involving 5-chloro-3-hydroxypyridine focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. Investigations into its interactions with enzymes or receptors are critical for understanding how it might function as a drug candidate.

Several compounds share structural similarities with 5-chloro-3-hydroxypyridine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-HydroxypyridineHydroxyl group at the 3-positionLacks halogen substituents
2-Chloro-5-hydroxypyridineHydroxyl group at the 5-positionDifferent position of hydroxyl
4-Chloro-3-hydroxypyridineHydroxyl group at the 3-positionChlorine at the para position
6-Chloro-3-hydroxypyridineHydroxyl group at the 3-positionChlorine at the meta position

Uniqueness: What sets 5-chloro-3-hydroxypyridine apart is its specific combination of chlorine and hydroxyl groups at defined positions on the pyridine ring, which influences both its reactivity and biological activity compared to other similar compounds.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74115-12-1

Wikipedia

5-Chloro-3-pyridinol

Dates

Modify: 2023-08-15

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